molecular formula C11H7N B1315246 4-Ethynylquinoline CAS No. 62484-52-0

4-Ethynylquinoline

Cat. No. B1315246
CAS RN: 62484-52-0
M. Wt: 153.18 g/mol
InChI Key: WRBICKOJBASGMC-UHFFFAOYSA-N
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Description

4-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It has an average mass of 153.180 Da and a monoisotopic mass of 153.057846 Da .


Synthesis Analysis

The synthesis of 4-Ethynylquinoline involves a heterocoupling reaction between n-chloroquinolines and 2-methyl-3-butyn-2-ol, catalyzed by palladium . The transformation of n-ethynylquinolines into their corresponding 1,4-bis [n’- (quinolyl)]buta-1,3-diynes is achieved through an oxidative dimerization reaction catalyzed by cuprous chloride .


Molecular Structure Analysis

The molecular structure of 4-Ethynylquinoline consists of 11 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

4-Ethynylquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 282.4±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 50.0±3.0 kJ/mol, and it has a flash point of 120.0±12.4 °C . The index of refraction is 1.650, and it has a molar refractivity of 49.2±0.4 cm3 .

Scientific Research Applications

  • Medicinal Chemistry : Quinoline is a core template in drug design because of its broad spectrum of bioactivity . It’s used in the development of various drugs with a wide range of bioactivities such as antimalarial, antibacterial, anticancer, local anesthetic, and anti-tubercular drugs .

  • Synthetic Organic Chemistry : Quinoline derivatives are synthesized using various methods for the construction of complex molecular architectures . These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis .

  • Drug Design : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design . It’s used in the development of new drugs due to its broad spectrum of bioactivity .

  • Pharmacological Applications : Quinoline motifs have substantial efficacies for future drug development . They are used in in vivo and in vitro screening which may pave the way for novel drug development .

  • Bioactivity : Quinoline is an important nitrogen-containing motif consisting of a phenyl ring condensed with a pyridine moiety . It’s a part of both natural and synthetic compounds exhibiting a broad range of biological activities .

Safety And Hazards

The safety data sheet for 4-Ethynylquinoline indicates that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

4-ethynylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBICKOJBASGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487321
Record name 4-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylquinoline

CAS RN

62484-52-0
Record name 4-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
MI Bruce, PJ Low, BW Skelton, AH White - Chemical …, 1997 - pubs.rsc.org
Reactions of aromatic imines with the putative butatrienylidene–ruthenium cation [Ru(CCCCH 2 )(PPh 3 ) 2 - (η-C 5 H 5 )] + gives complexes containing either 4-ethynylquinoline or 1-…
Number of citations: 22 pubs.rsc.org
MI Bruce, M Ke, BD Kelly, PJ Low, ME Smith… - Journal of …, 1999 - Elsevier
… The reactions may proceed to give either of two products, namely the substituted 4-ethynylquinoline or a 1-azabuta-1,3-dien-2-yl complex. The identities of these were originally …
Number of citations: 2 www.sciencedirect.com
JG Rodríguez, C de los Rios, A Lafuente - Tetrahedron, 2005 - Elsevier
… -4-(4′-quinolyl)but-3-yn-2-ol (9) (190 mg, 0.9 mmol) in dry toluene (2 mL), and powder of sodium hydroxide (4 mg, 0.1 mmol) at reflux temperature for 30 min, gave 4-ethynylquinoline (…
Number of citations: 44 www.sciencedirect.com
JG Rodríguez, A Lafuente… - Journal of Polymer …, 2004 - Wiley Online Library
Conjugated 1,4‐bis(n′‐quinolyl)‐1,3‐butadiynes were obtained through the oxidative dimerization of the corresponding n′‐ethynylquinolines catalyzed by cuprous chloride. …
Number of citations: 3 onlinelibrary.wiley.com
A Landera, AM Mebel - Faraday discussions, 2010 - pubs.rsc.org
… Since the C 2 H addition to i18 is barrierless and should be fast even at very low temperatures, the i18 + C 2 H reaction opens a synthetic route to the N-PAC 4-ethynylquinoline …
Number of citations: 41 pubs.rsc.org
TN Glasnov, CO Kappe - QSAR & Combinatorial Science, 2007 - Wiley Online Library
… The required 4-ethynylquinoline-2(1H)-one (5) was prepared by Sonogashira cross-coupling reaction of bromide 3 with trimethylsilylacetylene at room temperature, followed by …
Number of citations: 28 onlinelibrary.wiley.com
A Landera, AM Mebel - Journal of the American Chemical Society, 2013 - ACS Publications
… (4-ethynylquinoline) via a barrier of 26.3 kcal mol –1 . 4-ethynylquinoline lies 76.8 kcal mol –… is not competitive with the ring closure followed by the H loss leading to 4-ethynylquinoline. …
Number of citations: 18 pubs.acs.org
S Batsyts, A Tombrink, F Lederle… - European Journal of …, 2022 - Wiley Online Library
… 3a-c, the 2,4-interconnected isomer 3f was formed in the reaction of 4-bromoquinoline 1c and 2-ethynylquinoline 2a in 20% yield, whereas the reverse reaction of 4-ethynylquinoline 2c …
AOH Br - Quinoline Aldehydes, 1990 - Wiley Online Library
… The acetal48, R= Me was formed by treating 2-ethynylquinoline with sodium methoxide; 4-ethynylquinoline similarly gave 4-quinolylacetaldehyde dimethylacetal (85%, bp 134-1 36" C/I …
Number of citations: 0 onlinelibrary.wiley.com
PS Cheng, SCK Hau, TCW Mak - Australian Journal of Chemistry, 2013 - CSIRO Publishing
… [ 7 ] In a 100 mL round-bottom flask, silver nitrate (1 mmoL) was added to a solution of acetonitrile (40 mL), which contained an equimolar amount of 2-, 3-, or 4-ethynylquinoline, or …
Number of citations: 4 www.publish.csiro.au

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